molecular formula C24H17N5O2S B4332332 2-amino-4-{4-[(2-methylbenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide

2-amino-4-{4-[(2-methylbenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide

Cat. No.: B4332332
M. Wt: 439.5 g/mol
InChI Key: BMCMTILMQSJYMK-UHFFFAOYSA-N
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Description

2-amino-4-{4-[(2-methylbenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound has a unique structure that combines multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-amino-4-{4-[(2-methylbenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide involves several steps. One common synthetic route includes the reaction of 2-aminothiazole with substituted benzaldehydes and thiourea, followed by cyclization and subsequent functional group modifications . The reaction conditions typically involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or potassium carbonate .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

2-amino-4-{4-[(2-methylbenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-amino-4-{4-[(2-methylbenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the disruption of critical cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death or reduced proliferation.

Comparison with Similar Compounds

Similar compounds to 2-amino-4-{4-[(2-methylbenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide include other heterocyclic compounds with similar structural motifs, such as:

These compounds share similar core structures but differ in the substituents attached to the ring systems. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

12-amino-10-[4-[(2-methylphenyl)methoxy]phenyl]-8-oxo-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6,10,12-pentaene-11-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5O2S/c1-14-4-2-3-5-16(14)13-31-17-8-6-15(7-9-17)19-18(12-25)21(26)27-22-20(19)23(30)28-24-29(22)10-11-32-24/h2-11H,13H2,1H3,(H2,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCMTILMQSJYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C3=C(C(=NC4=C3C(=O)N=C5N4C=CS5)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-4-{4-[(2-methylbenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide
Reactant of Route 2
Reactant of Route 2
2-amino-4-{4-[(2-methylbenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide
Reactant of Route 3
Reactant of Route 3
2-amino-4-{4-[(2-methylbenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide
Reactant of Route 4
2-amino-4-{4-[(2-methylbenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide
Reactant of Route 5
Reactant of Route 5
2-amino-4-{4-[(2-methylbenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide
Reactant of Route 6
Reactant of Route 6
2-amino-4-{4-[(2-methylbenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide

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